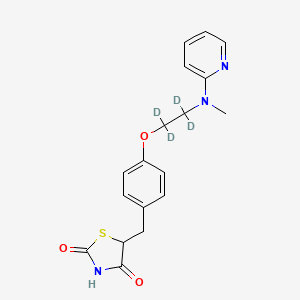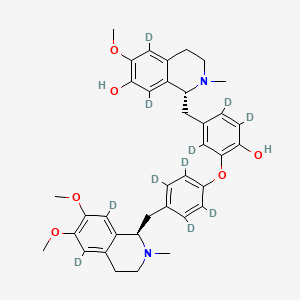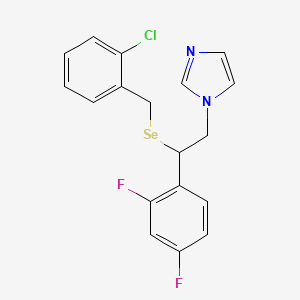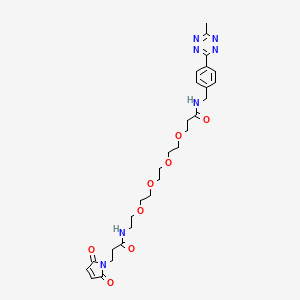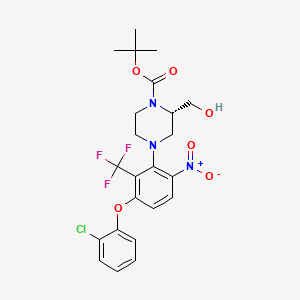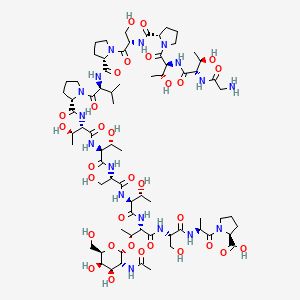
Nkg2D-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nkg2D-IN-1 is a compound that targets the natural killer group 2 member D (NKG2D) receptor, which is predominantly expressed on cytotoxic immune cells such as natural killer cells, natural killer T cells, and subsets of gamma delta T cells. The NKG2D receptor plays a crucial role in immune surveillance by recognizing stress-induced ligands on target cells, leading to the activation of immune responses against infected or transformed cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nkg2D-IN-1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: This step typically involves the construction of the core chemical structure through various organic reactions such as cyclization, condensation, or cross-coupling reactions.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties and biological activity.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This process may include:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and minimize impurities.
Batch or Continuous Processing: Depending on the scale, the production may be carried out in batch reactors or continuous flow systems.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Nkg2D-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Applications De Recherche Scientifique
Nkg2D-IN-1 has significant applications in scientific research, particularly in the fields of immunology, oncology, and cell biology . Some key applications include:
Cancer Immunotherapy: this compound is used to study the modulation of immune responses against cancer cells. By inhibiting the NKG2D receptor, researchers can investigate the role of this receptor in tumor surveillance and immune evasion.
Autoimmune Diseases: The compound is also employed in research on autoimmune diseases, where the NKG2D receptor plays a role in the activation of self-reactive immune cells.
Infectious Diseases: this compound is used to explore the immune response to viral infections, as the NKG2D receptor is involved in recognizing and eliminating infected cells.
Transplantation: Research on transplantation immunology utilizes this compound to understand the mechanisms of graft rejection and tolerance.
Mécanisme D'action
Nkg2D-IN-1 exerts its effects by binding to the NKG2D receptor, thereby inhibiting its interaction with stress-induced ligands on target cells . This inhibition prevents the activation of natural killer cells and cytotoxic T cells, leading to reduced immune responses against transformed or infected cells. The molecular targets and pathways involved include:
NKG2D Receptor: The primary target of this compound is the NKG2D receptor, which is expressed on various cytotoxic immune cells.
Signal Transduction Pathways: Inhibition of the NKG2D receptor affects downstream signaling pathways, including the activation of kinases and transcription factors involved in immune cell activation and cytokine production.
Comparaison Avec Des Composés Similaires
Nkg2D-IN-1 can be compared with other compounds that target the NKG2D receptor or similar immune receptors . Some similar compounds include:
NKG2D-Bispecific Antibodies: These antibodies target both the NKG2D receptor and another antigen, enhancing immune responses against specific targets.
NKG2D Ligand Agonists: Compounds that mimic the ligands of the NKG2D receptor, promoting its activation and enhancing immune responses.
Other Immune Checkpoint Inhibitors: Compounds targeting other immune checkpoints, such as programmed cell death protein 1 (PD-1) or cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), can be compared to this compound in terms of their mechanisms and applications.
This compound is unique in its specific inhibition of the NKG2D receptor, making it a valuable tool for studying the role of this receptor in various immune processes and diseases.
Propriétés
Formule moléculaire |
C29H24F6N4O2 |
|---|---|
Poids moléculaire |
574.5 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)-2-oxo-1-[3-(trifluoromethyl)phenyl]ethyl]-5-(2-methylpyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C29H24F6N4O2/c1-38(2)27(41)25(19-5-4-6-21(15-19)29(33,34)35)37-26(40)23-16-18(24-13-14-36-39(24)3)9-12-22(23)17-7-10-20(11-8-17)28(30,31)32/h4-16,25H,1-3H3,(H,37,40) |
Clé InChI |
KNKLXKBJJSPVFJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C2=CC(=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
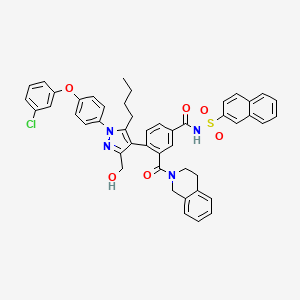
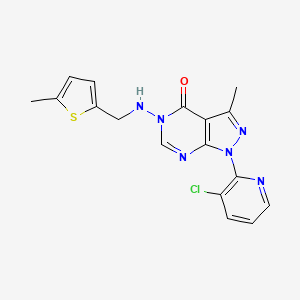

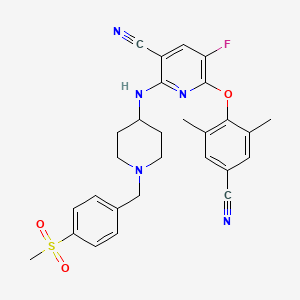
![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
